
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The term “dihydrochloride” suggests that the compound forms a salt with two equivalents of hydrochloric acid.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrazole rings. Azetidines, being strained four-membered rings, can be quite reactive. Pyrazoles can act as bidentate ligands, coordinating to metals through the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of any substituents on the rings. As a dihydrochloride salt, it would likely be soluble in water .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation : A study by Chopde et al. (2012) described the synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, a compound closely related to 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride. These derivatives exhibited promising antibacterial activities against several bacterial strains, highlighting their potential as antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity of Azetidin-2-one Derivatives : Another study conducted by Shailesh et al. (2012) synthesized azetidin-2-one containing pyrazoline derivatives. These compounds were evaluated for their antimicrobial activity and demonstrated effectiveness against various bacterial and fungal strains (Shailesh, Pankaj, & Patel, 2012).
Synthesis of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : In 2014, Shah et al. synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, showing significant antimicrobial properties (Shah et al., 2014).
Anticancer Potential : Hafez et al. (2016) developed novel pyrazole derivatives with potential anticancer activities. Among these compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
In Vitro Antimicrobial Activity : Mistry and Desai (2016) synthesized Schiff’s base, azetidinones, and thiazolidinones, and evaluated their in vitro antimicrobial activity. The study highlighted the antimicrobial potency of these compounds, which varied from good to excellent (Mistry, Desai, & Desai, 2016).
Anti-Diabetic and Renoprotective Activity : Abeed et al. (2017) investigated the antihyperglycemic and renoprotective activities of benzazole, thiazolidinone, and azetidin-2-one derivatives. The study revealed significant anti-diabetic and renoprotective activities in some of these compounds (Abeed, Youssef, & Hegazy, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPRRAOJMSXAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
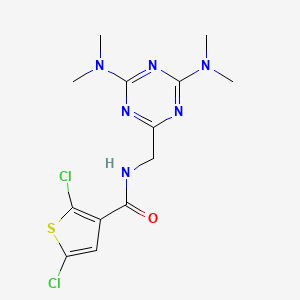

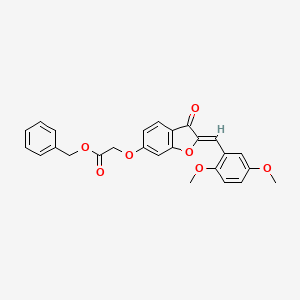
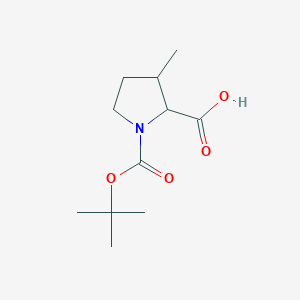
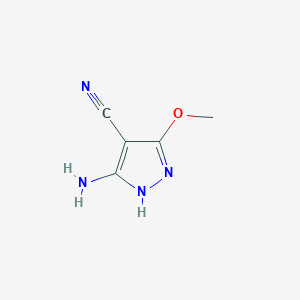
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
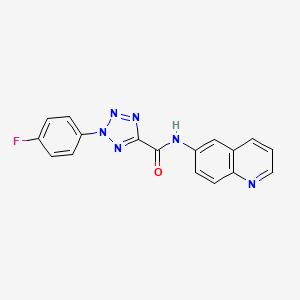

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)
![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)